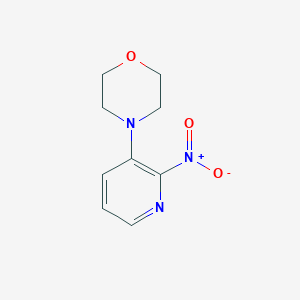
4-(2-硝基吡啶-3-基)吗啉
描述
“4-(2-Nitropyridin-3-yl)morpholine” is a chemical compound with the CAS Number: 54231-37-7 . It has a molecular weight of 209.2 .
Synthesis Analysis
Morpholines, including “4-(2-Nitropyridin-3-yl)morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize various mono-, di-, and trisubstituted morpholines .Molecular Structure Analysis
The InChI Code for “4-(2-Nitropyridin-3-yl)morpholine” is 1S/C9H11N3O3/c13-12(14)9-8(2-1-3-10-9)11-4-6-15-7-5-11/h1-3H,4-7H2 .Chemical Reactions Analysis
Morpholines, including “4-(2-Nitropyridin-3-yl)morpholine”, can be synthesized using a variety of methods, including from 1,2-amino alcohols and related compounds . The synthesis of morpholines can be performed in a stereoselective manner and using transition metal catalysis .科学研究应用
生物活性化合物的合成
- 该化合物被用作合成许多生物活性化合物的重要中间体,特别是在抗癌药物研究中 (王等人,2016)。
化学反应中的动力学
- 它在理解涉及硝基吡啶和吗啉等胺的反应动力学方面发挥作用,为化学动力学领域做出贡献 (Hamed,1997)。
化学合成中的光反应
- 该化合物参与光反应,例如与吡啶并[2,3-c]呋喃进行的光反应,导致产生各种吡啶衍生物 (Miyazawa 等人,1995)。
抗肿瘤剂
- 该化合物的衍生物已被合成并作为潜在的抗肿瘤剂进行测试,在某些测试系统中显示出显着的活性 (Agrawal 等人,1976)。
具有抗氧化活性的葡萄糖苷酶抑制剂
- 它构成了新型苯并咪唑的基础,可作为葡萄糖苷酶抑制剂和抗氧化剂 (Özil 等人,2018)。
用于医学研究的荧光探针
- 该化合物的衍生物已被开发为荧光探针,用于检测肿瘤细胞中的缺氧,这与癌症诊断和研究有关 (Feng 等人,2016)。
Aurora 激酶抑制剂的开发
- 该化合物用于合成 aurora 激酶抑制剂的中间体,这在癌症治疗中很重要 (徐等人,2015)。
晶体学和结构分析
- 其衍生物已在晶体学中得到研究,有助于理解分子结构和相互作用 (Khrustalev 等人,1998)。
PI3K 和 PIKKs 抑制中的药效团
- 吗啉衍生物是 PI3K 和 PIKKs 抑制中的关键药效团,这对于各种疾病的药物发现非常重要 (霍布斯等人,2019)。
安全和危害
属性
IUPAC Name |
4-(2-nitropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-8(2-1-3-10-9)11-4-6-15-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRISVRLXDAEDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)
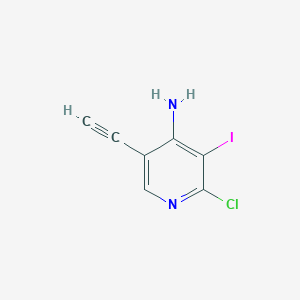

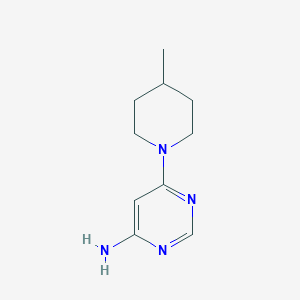
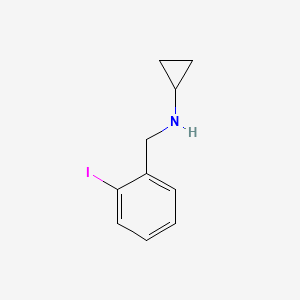
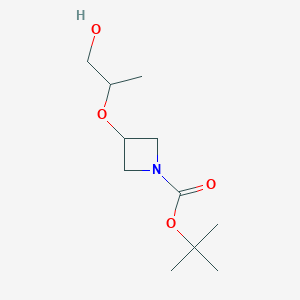
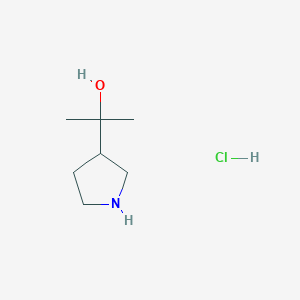

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
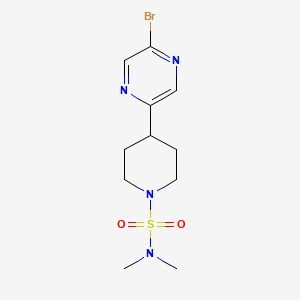

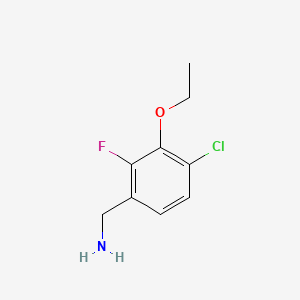
![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)